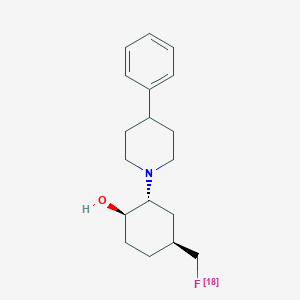
2,4-Dichloro-6-(trifluoromethyl)pyrimidine
Overview
Description
2,4-Dichloro-6-(trifluoromethyl)pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C5HCl2F3N2 and its molecular weight is 216.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338593. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Lewis Acid-Induced Selective Amine Addition
Research by Richter et al. (2013) in "Tetrahedron Letters" explored the selective addition of amines to 2,4-dichloro-6-(trifluoromethyl)pyrimidine, facilitated by Lewis acids. This study demonstrated the preparation of various 2,4-diaminopyrimidine systems and highlighted the role of Lewis acids in improving the selectivity of isomer formation (Richter et al., 2013).
Generation and Functionalization of Metal-Bearing Pyrimidines
Schlosser et al. (2006) in the "European Journal of Organic Chemistry" focused on the stable generation of 5-pyrimidyllithium species using this compound. Their work illustrated the high-yield production of 5-carboxylic acids from this compound, showcasing its utility in organic synthesis (Schlosser et al., 2006).
Isomer Separation in Pyrazole Reaction
Bunker et al. (2010) in "Acta Crystallographica Section E" described the reaction of this compound with 1H-pyrazole, which yielded two structural isomers. Their study confirmed the substitution at the 4-position of the pyrimidine ring, highlighting the compound's reactivity and potential for isomer separation (Bunker et al., 2010).
Fluorous Synthesis of Disubstituted Pyrimidines
Zhang (2003) in "Organic Letters" presented a fluorous synthesis method using this compound. This process involved substituting the compound with 3-(trifluoromethyl)pyrazole, demonstrating its versatility in fluorous synthesis applications (Zhang, 2003).
Synthesis of 2,4-Dichloro-5-Methoxy-Pyrimidine
Liu Guo-ji (2009) in "Modern Chemical Industry" researched the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a derivative of this compound. This study demonstrated its potential as a new intermediate in pyrimidine chemistry, emphasizing its high yield and purity (Liu Guo-ji, 2009).
Optical Properties of Arylvinyl Pyrimidines
Hadad et al. (2011) in "The Journal of Organic Chemistry" examined the synthesis and optical properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, derived from this compound. Their work highlighted the potential of these compounds in sensing applications due to their strong emission solvatochromism and pH sensitivity (Hadad et al., 2011).
Safety and Hazards
2,4-Dichloro-6-(trifluoromethyl)pyrimidine is considered hazardous . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed . It is also recommended to keep away from open flames, hot surfaces, and sources of ignition .
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives can inhibit various kinases , suggesting that this compound may also target similar proteins.
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Given its potential role as a kinase inhibitor , it may affect various signaling pathways regulated by these enzymes.
Result of Action
As a potential kinase inhibitor , it could disrupt cellular signaling pathways, leading to various downstream effects such as cell cycle arrest or apoptosis.
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-6-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it has been used in the synthesis of pyrimidine derivatives that show antiplasmodial activities . The interactions between this compound and biomolecules are primarily based on its chemical structure, which allows it to form stable complexes with target molecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in certain cell lines . Additionally, it has been observed to interfere with the normal functioning of cellular enzymes, leading to altered metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s ability to form stable complexes with target molecules is crucial for its biochemical activity. For instance, it has been used as a reactant in the preparation of pyrimidine derivatives that inhibit gene ALK protein kinase phosphorylating kinase . These interactions highlight the compound’s potential in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as refrigeration . Its activity may decrease over time due to degradation processes. Long-term exposure to this compound can lead to persistent changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as inhibiting specific enzymes or pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s interactions with enzymes are crucial for its biochemical activity, as it can inhibit or activate specific pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which influence its localization and accumulation. The compound’s distribution is essential for its biochemical activity, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization affects its interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
2,4-dichloro-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F3N2/c6-3-1-2(5(8,9)10)11-4(7)12-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNFYAJHLPMNSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40319027 | |
| Record name | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40319027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16097-64-6 | |
| Record name | 16097-64-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40319027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,4-dichloro-6-(trifluoromethyl)pyrimidine a useful compound in organic synthesis?
A1: this compound serves as a versatile starting material for synthesizing more complex pyrimidine derivatives. As outlined in the research, this compound can undergo reactions with amide bases to selectively replace the chlorine atoms with other functional groups. [] This selectivity arises from the influence of the trifluoromethyl and remaining halogen substituents on the stability of different lithiated intermediates. [] This ability to control the site of functionalization makes it valuable for constructing specific pyrimidine-containing molecules with potential applications in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)
![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)
![(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide](/img/structure/B125699.png)

![3-Methyl-[1,3]thiazinan-2-ylideneamine](/img/structure/B125704.png)




